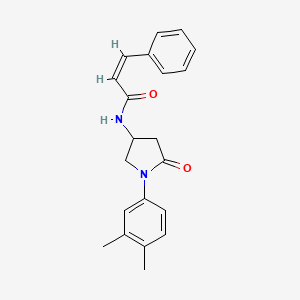![molecular formula C18H20N2O3S B2815598 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide CAS No. 899979-48-7](/img/structure/B2815598.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions. For example, the synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often include nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions. These reactions can be complex and require careful control of conditions to ensure the desired product is formed.Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Docking
A study by Ravichandiran, Premnath, and Vasanthkumar (2015) detailed the synthesis of a series of compounds, including analogs to the chemical of interest, and evaluated their molecular docking and antibacterial properties. One compound showed promising glide and E model scores, indicating a good interaction with bacterial protein receptors, highlighting the compound's potential as an antibacterial agent (Ravichandiran et al., 2015).
Antifungal and Antimicrobial Activities
Ahmad et al. (2011) synthesized a series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, which were found to possess moderate to significant anti-microbial activities, suggesting their potential as antimicrobial agents (Ahmad et al., 2011).
Anticancer Activity
Theoclitou et al. (2011) identified AZD4877, a kinesin spindle protein inhibitor with potential as an anticancer agent. This compound demonstrated both excellent biochemical potency and pharmaceutical properties suitable for clinical development, offering insights into the therapeutic potential of similar compounds in cancer treatment (Theoclitou et al., 2011).
Optical and Material Properties
Research by Hajduk et al. (2010) compared the optical properties of two compounds related to the query chemical, focusing on their potential applications in polymer optoelectronic devices. This study highlighted the importance of understanding the optical properties of such compounds for their application in advanced materials (Hajduk et al., 2010).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential applications in various fields, such as medicinal chemistry and materials science. Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights .
Propiedades
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)18(21)19-15-8-10-16(11-9-15)20-12-4-5-13-24(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUTYGBWQFBTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)
![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)





![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2815533.png)

![5-Chloro-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2815537.png)